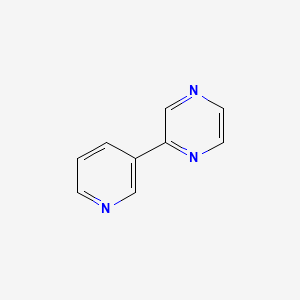

2-(Pyridin-3-yl)pyrazine

描述

Significance of Nitrogen Heterocycles in Contemporary Chemical Science

Nitrogen heterocycles are organic compounds containing at least one nitrogen atom within a ring structure. numberanalytics.com Their prevalence in nature is remarkable, forming the core of essential biomolecules like nucleic acids and many vitamins. nih.gov This biological significance has translated into their extensive use in medicinal chemistry, with a significant majority of FDA-approved drugs featuring a nitrogen-containing heterocyclic moiety. msesupplies.comnih.gov Their utility extends beyond pharmaceuticals into agrochemicals, where they are integral to many fungicides, herbicides, and insecticides, and into materials science, where they serve as building blocks for polymers and dyes. numberanalytics.commsesupplies.com The versatility of nitrogen heterocycles stems from their diverse electronic properties, ability to engage in various chemical reactions, and the capacity for structural modifications to fine-tune their function. numberanalytics.com

Overview of Pyridine (B92270) and Pyrazine (B50134) Scaffolds in Molecular Design

Both pyridine and pyrazine are six-membered aromatic heterocycles containing one and two nitrogen atoms, respectively. The pyridine ring is a ubiquitous structural motif in medicinal chemistry and has been instrumental in the development of numerous therapeutic agents. researchgate.net Its ability to act as a hydrogen bond acceptor and its role in π-π stacking interactions are key features in molecular recognition processes. nih.gov

The pyrazine ring, with its two nitrogen atoms in a 1,4-arrangement, also imparts unique properties to molecules. It is a component of several clinically used drugs and is known to influence a compound's electronic and coordination properties. smolecule.comresearchgate.net The replacement of a pyridine with a pyrazine in a molecular structure can significantly impact its reduction potentials and catalytic activity. mdpi.com

Rationale for Investigating 2-(Pyridin-3-yl)pyrazine and Analogues

The combination of pyridine and pyrazine rings into a single molecule, as seen in this compound, creates a biheteroaryl system with a unique set of electronic and steric characteristics. The rationale for investigating this specific compound and its analogues lies in the potential for these molecules to act as versatile ligands in coordination chemistry, forming complexes with a range of metal ions. researchgate.netajgreenchem.com The arrangement of the nitrogen atoms in this compound provides multiple potential coordination sites, allowing for the construction of diverse supramolecular architectures, including coordination polymers. hbni.ac.iniucr.org

Furthermore, the biological activity often associated with both pyridine and pyrazine scaffolds suggests that their combination could lead to novel compounds with interesting pharmacological profiles. researchgate.netsmolecule.com Research into analogous structures, such as pyrido[2,3-b]pyrazines, has already indicated their potential as therapeutic agents. ontosight.ai

Scope and Objectives of Research on this compound

The primary objectives of research on this compound encompass several key areas. A fundamental aspect is the development of efficient and versatile synthetic methodologies to access this biheteroaryl scaffold and its derivatives. chemicalbook.com This includes exploring various coupling strategies to construct the pyridine-pyrazine linkage.

A significant focus is on the coordination chemistry of this compound. This involves studying its interactions with different metal ions to understand the resulting coordination geometries, the formation of mononuclear or polynuclear complexes, and the self-assembly of these complexes into higher-order structures. researchgate.nethbni.ac.iniucr.org The investigation of the spectroscopic and structural properties of these metal complexes is crucial for elucidating their electronic and magnetic characteristics.

Another important research direction is the exploration of the potential applications of this compound and its derivatives. This includes their use as building blocks in materials science and their evaluation for potential biological activities, building upon the known pharmacological relevance of the constituent pyridine and pyrazine rings. researchgate.netsmolecule.com

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound, where the pyridine and pyrazine rings are coupled, predominantly rely on modern cross-coupling methodologies. These reactions involve the formation of a carbon-carbon (C-C) bond between pre-functionalized pyridine and pyrazine precursors. While classical condensation reactions are conceivable, palladium-catalyzed cross-coupling reactions have become the methods of choice due to their high efficiency, functional group tolerance, and regioselectivity.

Key strategies for the direct synthesis of this compound include the Suzuki-Miyaura, Stille, and Negishi couplings. These reactions typically involve the coupling of a halo-pyrazine with a pyridyl-organometallic reagent or vice versa. For instance, the Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) with pyridine-3-boronic acid in the presence of a palladium catalyst and a base provides a direct route to the target molecule. Similarly, Stille coupling can be employed using an organotin derivative of one heterocycle and a halide of the other. The Negishi coupling offers another powerful alternative, utilizing an organozinc reagent.

Palladium-Catalyzed Coupling Reactions in Biheteroaryl Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of biheteroaryl systems. These methods allow for the precise formation of C-C and C-N bonds, enabling the synthesis of a vast array of complex molecules.

C-C Bond Formation Methodologies

The formation of a C-C bond between two heteroaromatic rings is a cornerstone of biheteroaryl synthesis. The Suzuki-Miyaura coupling is one of the most widely used methods for this transformation due to the stability and commercial availability of boronic acids. acs.orgsemanticscholar.orgnih.gov The reaction of a heteroaryl halide or triflate with a heteroaryl boronic acid, catalyzed by a palladium complex, offers a robust and high-yielding route to biheteroaryls. For the synthesis of this compound, this could involve the coupling of 2-chloropyrazine with pyridine-3-boronic acid. acs.orgsemanticscholar.org

The general applicability of the Suzuki-Miyaura coupling for the synthesis of pyridinyl-pyrazines has been demonstrated. For example, the coupling of 2-amino-5-bromopyrazine (B17997) with various pyridylboronic acids proceeds in moderate yields to furnish the corresponding pyrazinylpyridine derivatives. acs.org

Table 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrazine with Pyridylboronic Acids acs.org

| Entry | Pyridylboronic Acid | Product | Yield (%) |

| 1 | Pyridin-2-ylboronic acid | 2-Amino-5-(pyridin-2-yl)pyrazine | 55 |

| 2 | Pyridin-3-ylboronic acid | 2-Amino-5-(pyridin-3-yl)pyrazine | 60 |

| 3 | Pyridin-4-ylboronic acid | 2-Amino-5-(pyridin-4-yl)pyrazine | 62 |

Reaction conditions: 2-amino-5-bromopyrazine, pyridylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux.

The Negishi coupling, which utilizes organozinc reagents, is another powerful tool for C-C bond formation. orgsyn.orgnih.govnih.gov It is particularly useful for substrates that are sensitive to the basic conditions often employed in Suzuki-Miyaura couplings. The reaction of a heteroaryl halide with a heteroarylzinc reagent, catalyzed by palladium, provides an efficient pathway to biheteroaryls. orgsyn.orgnih.govnih.gov

C-N Bond Formation Methodologies

While the synthesis of this compound involves a C-C linkage, palladium-catalyzed C-N bond formation reactions are crucial for constructing other types of biheteroaryl systems where the heterocyclic rings are linked by a nitrogen atom. The Buchwald-Hartwig amination is a prominent example of such a transformation. This reaction enables the coupling of an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst and a base.

This methodology has been successfully applied to the synthesis of various N-aryl and N-heteroaryl compounds. For instance, new riminophenazines with pyrazine substituents at the 2-N position have been synthesized via a Buchwald-Hartwig N-arylation of a 2-amino-rimophenazine with 2-bromopyrazine (B1269915). nih.gov

Buchwald–Hartwig Coupling Applications

The Buchwald-Hartwig amination has found broad application in the synthesis of complex molecules containing C-N bonds. In the context of biheteroaryl synthesis, it can be used to connect a nitrogen atom of one heterocyclic ring to a carbon atom of another. For instance, the coupling of an amino-substituted pyrazine with a halopyridine would result in a pyridinyl-aminopyrazine derivative.

An example of this is the synthesis of riminophenazines with pyrimidine (B1678525) and pyrazine substituents at the 2-N position, where the key step is a palladium-catalyzed N-arylation. nih.gov The optimized conditions for the coupling of a 2-amino-rimophenazine with 2-bromopyrazine involved the use of a Pd₂(dba)₃ catalyst with a DPPF ligand and Cs₂CO₃ as the base in toluene (B28343), affording the desired product in high yield. nih.gov

Table 2: Buchwald-Hartwig N-Arylation for the Synthesis of a Pyrazinyl-Substituted Riminophenazine nih.gov

| Amine | Heteroaryl Halide | Catalyst/Ligand | Base | Solvent | Product Yield (%) |

| 2-Amino-rimophenazine | 2-Bromopyrazine | Pd₂(dba)₃/DPPF | Cs₂CO₃ | Toluene | 95.2 |

Stille-Type Coupling for Pyrazine-Bipyridine Hybrid Ligands

The Stille coupling is a versatile palladium-catalyzed reaction that forms C-C bonds by coupling an organotin compound with an sp²-hybridized halide or triflate. rsc.orgwikipedia.orgorganic-chemistry.orguwindsor.calibretexts.org This method is highly effective for the synthesis of biheteroaryl compounds, including pyrazine-bipyridine hybrid ligands, due to its tolerance of a wide range of functional groups. rsc.orgwikipedia.orgorganic-chemistry.orguwindsor.calibretexts.org The main drawback of this method is the toxicity of the organotin reagents. wikipedia.orgorganic-chemistry.org

In a typical Stille coupling for the synthesis of a pyridinyl-pyrazine, a stannylated pyrazine can be reacted with a halopyridine, or a stannylated pyridine can be coupled with a halopyrazine. The reaction is catalyzed by a palladium(0) complex, often in the presence of a ligand such as triphenylphosphine.

An example of the application of Stille coupling in pyrazine chemistry is the reaction of a stannylated pyrazine with 4-methoxybenzoyl chloride, which, after optimization to suppress homocoupling, yielded the desired product in 70% yield. rsc.org Double Stille couplings have also been employed to synthesize more complex structures, such as a hybrid pyrazine-terpyridine ligand from the reaction of 2,3-dichloropyrazine (B116531) with a stannylated terpyridine. rsc.org

Table 3: Examples of Stille Coupling in Pyrazine Chemistry rsc.org

| Stannane | Halide/Acyl Chloride | Catalyst | Product | Yield (%) |

| Tributylstannylpyrazine | 4-Methoxybenzoyl chloride | Pd(PPh₃)₄ | 2-(4-Methoxybenzoyl)pyrazine | 70 |

| Stannylated terpyridine | 2,3-Dichloropyrazine | Pd(PPh₃)₄ | Pyrazine-terpyridine hybrid ligand | 73 |

Dehydrogenative Coupling Approaches

Dehydrogenative coupling has emerged as a powerful and atom-economical strategy for the formation of C-C bonds between two C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govrsc.orgacs.orgacs.org This approach is particularly attractive for the synthesis of biheteroaryl compounds.

In the context of synthesizing pyridinyl-pyrazines, a dehydrogenative coupling could potentially involve the direct reaction between pyridine and pyrazine. However, controlling the regioselectivity of such reactions can be challenging. More commonly, dehydrogenative coupling is used for the synthesis of symmetrical pyrazines or for the coupling of different types of C-H bonds.

For instance, manganese-pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-disubstituted symmetrical pyrazines, with water and hydrogen gas as the only byproducts. nih.govacs.org Ruthenium complexes have also been shown to catalyze acceptorless dehydrogenative coupling reactions to produce pyridines and quinolines from alcohol precursors. acs.org While direct dehydrogenative coupling between pyridine and pyrazine is not yet a well-established route, the development of new catalytic systems may enable this transformation in the future.

Manganese Pincer Complex Catalysis for Pyrazine Formation

The synthesis of pyrazine derivatives has been effectively achieved through acceptorless dehydrogenative coupling (ADC) reactions catalyzed by earth-abundant manganese pincer complexes. nih.govacs.orgelsevierpure.com This methodology facilitates the self-coupling of β-amino alcohols to form 2,5-substituted pyrazines, with hydrogen gas and water as the only byproducts, highlighting the atom-economical and environmentally benign nature of the process. nih.govacs.org

Researchers have developed an acridine-based manganese pincer complex that is particularly effective for this transformation. nih.govacs.orgelsevierpure.com The catalytic process involves heating a β-amino alcohol in the presence of the manganese complex and a base. For instance, the reaction of 2-phenylglycinol catalyzed by a specific manganese complex (complex 2 in the study) with potassium hydride (KH) as the base in toluene at 150°C for 24 hours resulted in a 99% yield of 2,5-diphenylpyrazine (B189496) as determined by GC-MS. elsevierpure.com The reaction conditions have been optimized, showing that lowering the temperature to 125°C could still lead to quantitative product formation. elsevierpure.com This catalytic system has been successfully applied to a variety of β-amino alcohols, demonstrating its versatility in producing symmetrically substituted pyrazines. nih.govelsevierpure.com

The development of these manganese-based catalysts is a significant step forward from previous methods that often relied on more expensive and less abundant noble metals like ruthenium. nih.govelsevierpure.com The use of pincer ligands, such as those based on acridine (B1665455) or pyridine, is crucial for the stability and catalytic activity of the manganese center. nih.govnih.gov

Table 1: Synthesis of Pyrazines from β-Amino Alcohols Catalyzed by a Manganese Pincer Complex Optimized reaction conditions: Catalyst (2 mol %), β-amino alcohol (0.5 mmol), KH (3 mol %), 150 °C, 24h, Toluene.

| Entry | β-Amino Alcohol | Product | Isolated Yield (%) |

| 1 | 2-Phenylglycinol | 2,5-Diphenylpyrazine | 99 |

| 2 | 2-Amino-1-hexanol | 2,5-Dibutylpyrazine | 65 |

| 3 | 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 |

| 4 | 2-Aminobutan-1-ol | 2,5-Diethylpyrazine | 40 |

| 5 | 2-Aminopropan-1-ol | 2,5-Dimethylpyrazine | 45 |

Cyclocondensation and Ring-Forming Reactions

Cyclocondensation reactions represent a fundamental and widely used strategy for the synthesis of fused heterocyclic systems like pyridopyrazines.

Condensation of Diaminopyridines with Alpha-Keto Aldehydes for Pyrido[3,4-b]pyrazines

The synthesis of pyrido[3,4-b]pyrazines can be readily achieved through the condensation of diaminopyridines with 1,2-dicarbonyl compounds. clockss.org A notable example is the reaction of 2-chloro-3,4-diaminopyridine (CDAP) with various α-keto aldehydes or glyoxals. clockss.org This reaction provides a direct route to 5-chloropyrido[3,4-b]pyrazines. clockss.org

When unsymmetrical glyoxals are used in this condensation, a mixture of two regioisomers is typically formed. clockss.org However, the reaction often favors the formation of the 2-substituted pyrido[3,4-b]pyrazine (B183377) as the major product. The regiochemistry of these products can be unambiguously determined using 2D-NMR experiments. clockss.org The resulting 5-chloro intermediates are valuable synthons that can be further modified through C-C and C-N coupling reactions to introduce substituents at the C-5 or N-6 positions. clockss.org

Cyclization Reactions for Pyrido[2,3-b]pyrazine (B189457) Derivatives

Various cyclization strategies have been developed for the synthesis of pyrido[2,3-b]pyrazine derivatives. One effective method is a three-component reaction involving an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine. nih.gov This reaction, catalyzed by p-toluenesulfonic acid (p-TSA) in ethanol (B145695), produces indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives in good to excellent yields (82–89%). nih.gov

Another approach involves the functionalization of a pre-formed pyrido[2,3-b]pyrazine core. For example, 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) can be halogenated via deprotometalation-trapping reactions. mdpi.com The resulting halogenated intermediates, such as 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine, can then undergo palladium-catalyzed coupling reactions with arylboronic acids or anilines to introduce further diversity. mdpi.com Subsequent cyclizations of these coupled products can lead to more complex, fused systems like pyrazino[2′,3′:5,6]pyrido[4,3-b]indole. mdpi.com

Linear Synthesis Strategies for Pyridine-Pyrazine Conjugates

Linear synthesis provides a step-by-step approach to constructing complex molecules, allowing for precise control over the introduction of functional groups.

Synthesis of 3-(Pyridin-3-yl)-2-Oxazolidinone Derivatives

A series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their potential as antibacterial agents. frontiersin.orgnih.gov The synthetic routes to these compounds are multi-step processes that build the molecule sequentially.

One synthetic pathway begins with 2-chloro-5-nitropyridine, which reacts with 1-Boc-piperazine. nih.gov The resulting intermediate is then elaborated through several steps, including reduction of the nitro group, reaction with an epoxide, and cyclization to form the oxazolidinone ring, ultimately yielding the target compounds after deprotection. nih.gov

An alternative route starts from 3-fluoro-2-hydroxypyridine. nih.gov This starting material undergoes nitration, followed by conversion of the hydroxyl group to a chlorine atom using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). nih.gov The resulting 2-chloro-3-nitropyridine (B167233) derivative is then carried through a similar sequence of reactions to construct the final 3-(pyridin-3-yl)-2-oxazolidinone products. nih.gov These linear strategies allow for the systematic variation of substituents on the pyridine and other parts of the molecule. frontiersin.orgnih.gov

Preparation of Pyrazolo[1,5-a]pyridines and Related Bicyclic Azaarenes

Pyrazolo[1,5-a]pyridines are another important class of bicyclic azaarenes, and their synthesis has been achieved through various linear and convergent strategies. A prominent method involves the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes. organic-chemistry.org This reaction provides a regioselective pathway to multifunctionalized pyrazolo[1,5-a]pyridine (B1195680) structures under mild conditions. organic-chemistry.org

Another effective approach is the cycloaddition of a pyridine N-imine with activated alkynes. For instance, the reaction of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by a condensation step with hydrazine (B178648), offers a concise route to 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones. rsc.org This sequence demonstrates how a linear combination of cycloaddition and condensation reactions can efficiently build complex heterocyclic systems. rsc.org The development of such methods is crucial for accessing compounds with potential pharmacological activity. rsc.org

An in-depth examination of the synthetic methodologies for this compound and its related biheteroaryl systems reveals a landscape rich with strategic derivatization reactions. These reactions are pivotal for modulating the reactivity and bioactivity of the core pyrazine-pyridine framework, enabling the creation of novel compounds with tailored properties for various applications.

属性

IUPAC Name |

2-pyridin-3-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-2-8(6-10-3-1)9-7-11-4-5-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRMWHFALRWZTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry of 2 Pyridin 3 Yl Pyrazine Ligands

Fundamental Principles of N-Heterocyclic Ligand Coordination

N-heterocyclic ligands are organic compounds containing a ring structure in which one or more carbon atoms are replaced by nitrogen atoms. The presence of lone pairs of electrons on these nitrogen atoms makes them excellent Lewis bases, capable of donating electron density to a metal center, which acts as a Lewis acid. This donation forms a coordinate bond, the fundamental interaction in coordination chemistry. The stability and properties of the resulting metal complex are influenced by several factors, including the number and arrangement of nitrogen atoms in the ligand, the nature of the metal ion, and the presence of other functional groups on the ligand. The ability to tune the electronic and steric properties of N-heterocyclic ligands by modifying their structure allows for the rational design of metal complexes with specific geometries and reactivities. mdpi.comresearchgate.netuef.fi

Mononuclear Coordination Complexes

Mononuclear complexes contain a single metal center coordinated to one or more ligands. The study of these complexes provides fundamental insights into the bonding preferences and geometric tendencies of metal ions with a specific ligand. The following sections explore the mononuclear coordination complexes of 2-(pyridin-3-yl)pyrazine with a selection of transition metals.

Silver(I) Complexes: Geometry and Bonding Characteristics

Silver(I) complexes with ligands containing pyrazine (B50134) and pyridine (B92270) moieties exhibit a range of coordination geometries. In one instance, a complex with 2-(pyridin-4-ylsulfanyl)pyrazine shows the silver(I) ion adopting a linear coordination geometry, bonded to two ligands via the pyridine nitrogen atoms. nih.gov In this arrangement, the two pyridine rings are nearly in the same plane. nih.gov Another complex involving a pyrazine-2,3-dicarboxamide (B189462) ligand demonstrates a more intricate "figure-of-eight" shaped structure where two ligands wrap around a Ag-Ag bond. nih.gov Furthermore, a silver(I) complex with 5-(pyridin-2-yl)pyrazine-2-carbonitrile displays a distorted N4-tetrahedral coordination geometry. iucr.org The formation of one-dimensional polymeric chains is also observed, where silver ions are bridged by the ligand, showcasing the versatility of these interactions. researchgate.net

Table 1: Selected Silver(I) Complexes and their Geometries

| Complex | Coordination Geometry | Key Structural Feature |

|---|---|---|

| [Ag(C9H7N3S)2]+ | Linear | Coordinated via pyridine N atoms nih.gov |

| Silver(I) pyrazine-2,3-dicarboxamide complex | Figure-of-eight | Two ligands wrap around a Ag-Ag bond nih.gov |

| [Ag(C10H6N4)2]+ | Distorted Tetrahedral | Chelating 5-(pyridin-2-yl)pyrazine-2-carbonitrile ligands iucr.org |

Copper(II) Complexes: Structural Analysis and Coordination Modes

Copper(II) complexes involving pyrazine-containing ligands display diverse structural features and coordination modes. For instance, a complex with a pyrazine-modulated tetrapyridyltriamine ligand, [Cu(H3pzpz)(NO3)]·NO3·3H2O, exhibits a distorted square pyramidal geometry. chemprob.org In this complex, the ligand acts as a tetradentate N4-donor. chemprob.org Another study on copper(II) complexes with a Schiff base ligand bearing pyridazinyl and pyrazinyl groups revealed distorted square pyramidal geometries for the Cu(II) centers. researchgate.net Depending on the reaction conditions and the specific ligand used, such as N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, copper(II) can also adopt square pyramidal or octahedral geometries. In one such complex, the deprotonated amide was oxidized to an imide ligand. e3s-conferences.orgacademie-sciences.fr The coordination environment can be completed by anionic ligands like nitrate (B79036) or solvent molecules like dimethyl sulfoxide (B87167) (DMSO). academie-sciences.fr

Table 2: Coordination Details of Selected Copper(II) Complexes

| Complex | Ligand Type | Coordination Geometry | Ligand Donor Atoms |

|---|---|---|---|

| [Cu(H3pzpz)(NO3)]·NO3·3H2O | Pyrazine-modulated tetrapyridyltriamine | Distorted Square Pyramidal | N4 chemprob.org |

| [CuII2L2Cl2] | Pyridazine-pyrazine Schiff base | Distorted Square Pyramidal | N, N researchgate.net |

| [Cu(NPyPzCa)(NO3)(DMSO)] | N-(2-pyridylmethyl)-2-pyrazinecarboxamide | Square Pyramidal | N, N, O academie-sciences.fr |

Cadmium(II) Complexes: Octahedral Geometry and Anionic Ligand Behavior

Cadmium(II) ions, when coordinated with ligands such as 2,5-bis(2-pyridyl)pyrazine, can form polymeric complexes with interesting structural features. In one reported case, a cadmium(II) complex with this ligand and acetate (B1210297) as an anionic ligand results in a one-dimensional coordination polymer where the cadmium ion exhibits a rare coordination number of 8, being coordinated to two ligand molecules and two chelating acetate groups. nih.gov Another cadmium(II) complex with the same ligand and nitrate anions also forms a uniform one-dimensional coordination polymer with the cadmium ions being bridged by the ligand. nih.gov In a different system involving a related pyrazine ligand, a cadmium(II) complex was found to have a distorted octahedral coordination environment. nih.gov The geometry of these complexes is often described as a distorted octahedron, a common arrangement for six-coordinate metal ions. wikipedia.org

Table 3: Structural Features of Selected Cadmium(II) Complexes

| Complex Formula Fragment | Ligand | Anionic Ligand | Coordination Geometry/Number | Structural Motif |

|---|---|---|---|---|

| [Cd(bppz)(acetate)] | 2,5-Bis(2-pyridyl)pyrazine | Acetate | 8-coordinate nih.gov | 1D Coordination Polymer |

| [Cd(bppz)(nitrate)] | 2,5-Bis(2-pyridyl)pyrazine | Nitrate | 8-coordinate nih.gov | 1D Coordination Polymer |

Palladium(II) Complexes: Square-Planar Coordination and Diimine Ligand Role

Palladium(II) complexes frequently adopt a square-planar coordination geometry. When coordinated with bidentate diimine ligands like 2,3-di-2-pyridylpyrazine, the palladium(II) ion is typically four-coordinated, with the four nitrogen atoms of two bidentate ligands defining the corners of the square plane. nih.govnih.gov The tight chelate bite angle of the ligand contributes to a slight distortion from a perfect square-planar geometry. nih.gov In such complexes, the this compound derivative acts as a classic diimine ligand, chelating to the metal center through two of its nitrogen atoms.

Table 4: Geometric Parameters of a Palladium(II) Complex

| Complex | Coordination Geometry | Key Feature |

|---|

Iron(II) Complexes: Spin State Transitions and Ligand Influence

Iron(II) complexes with N-heterocyclic ligands are particularly interesting due to their ability to exhibit spin state transitions, also known as spin crossover (SCO). beilstein-journals.org This phenomenon involves a change in the spin state of the central iron(II) ion from a low-spin (LS, S=0) state to a high-spin (HS, S=2) state, which can be triggered by external stimuli such as temperature or light. beilstein-journals.orgmdpi.com The ligand field strength plays a crucial role in determining whether a complex will exhibit SCO. Ligands like 2,6-di(pyrazol-3-yl)pyridine and its derivatives can be tailored to influence the spin state of the iron(II) ion. mdpi.com The transition from the LS to the HS state is accompanied by significant structural changes, including an increase in the metal-ligand bond lengths and a distortion of the coordination environment from octahedral towards a more distorted geometry. mdpi.com For some iron(II) complexes with related polypyridyl ligands, the structural constraints imposed by the ligand can even "lock" the complex in the high-spin state. mdpi.com

Table 5: Spin State Properties of Iron(II) Complexes

| Ligand Family | Phenomenon | Key Influencing Factor |

|---|---|---|

| 2,6-di(pyrazol-x-yl)pyridines | Spin Crossover (SCO) | Ligand field strength, substituents on the ligand mdpi.com |

Polynuclear and Extended Coordination Architectures

The ability of pyridine-pyrazine based ligands to bridge multiple metal centers is fundamental to the construction of polynuclear complexes and infinite coordination polymers. The rigid and ditopic nature of the pyrazine core, combined with the additional coordination site on the pyridine ring, allows these ligands to act as effective linkers, leading to complex supramolecular structures.

Bridging Ligand Functionality in Metal-Organic Frameworks

Ligands containing the pyridine-pyrazine motif are effective building blocks for metal-organic frameworks (MOFs), where they function as bridging ligands to create extended, often porous, structures. The reaction of a mono-substituted pyrazine carboxamide ligand, N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide, with silver(I) nitrate results in the formation of a MOF with the formula [Ag(C₁₁H₁₀N₄O)(NO₃)]n. nih.govresearchgate.net In this structure, the silver(I) atom is coordinated by a nitrogen atom from the pyrazine ring and a nitrogen atom from the pyridine ring of two different ligand molecules. nih.gov These ligands are bridged by the silver atoms, forming zigzag chains which are further linked by nitrate anions to construct the final three-dimensional framework. nih.govresearchgate.net

Similarly, attempts to synthesize polymeric complexes using 2-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)pyrazine as a bridging ligand with cadmium(II) have been explored. iucr.org Although this specific reaction yielded a monomeric complex, it highlights the significant research interest in using such multi-heterocyclic ligands for the controlled synthesis of coordination polymers. iucr.org The design principles of MOFs often leverage nitrogen-donor ligands like bipyridines, which are structurally analogous to the pyridine-pyrazine system, to create robust and functional materials. google.com

Self-Assembly of Manganese(II) Hybrid Ligand Complexes

The self-assembly of hybrid ligands containing pyrazine units with metal ions like manganese(II) can lead to a variety of supramolecular architectures. A notable example involves the N₆-donor pyrazine-bis(bipyridine) ligand, 2,3-bis(6′-methyl-2,2′-bipyridin-6-yl)pyrazine. rsc.orgnih.gov When this ligand reacts with various manganese(II) salts, it forms three distinct types of complexes depending on the counter-anion present. rsc.orgnih.gov

The reaction with Mn(NO₃)₂ yields a binuclear "baguette" complex, Mn₂(L)(H₂O)₆₄·2.5H₂O. nih.gov With Mn(ClO₄)₂, a tetranuclear [2 × 2] grid-type complex, Mn₄(L)₄₈·2.5(CH₃CN)·2CH₃OH, is formed. nih.gov The use of MnCl₂ or MnBr₂ results in mononuclear complexes of the type [Mn(L)₂]X₂. nih.gov In both the binuclear and tetranuclear structures, the Mn(II) ions exhibit a distorted octahedral coordination geometry with a coordination number of 6. nih.gov Magnetic susceptibility measurements indicate that the Mn(II) ions are in a high-spin state and display weak antiferromagnetic interactions in both the binuclear and tetranuclear complexes. nih.gov

Formation of Binuclear and Tetranuclear Grid-Type Complexes

Grid-type complexes are a specific class of polynuclear architecture where metal ions and ligands form a rectangular or square array. rsc.org The formation of these structures is directed by the coordination information encoded in the ligand's structure and the preferred coordination geometry of the metal ion. rsc.org

Ligands based on the pyridine-pyrazine framework are particularly well-suited for constructing such grids. The self-assembly of the hybrid pyrazine-bipyridine ligand L with Mn(II) perchlorate (B79767) results in a tetranuclear [2 × 2] grid, [Mn₄L₄]⁸⁺. rsc.orgnih.gov In this architecture, four manganese cations and four ligand molecules assemble into a square array, with a perchlorate anion encapsulated in the central cavity, suggesting a templating role for the anion in the formation of the grid. nih.gov

Similar grid structures have been achieved with other transition metals. The ligand 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz) reacts with copper(II) triflate to form a dinuclear complex, but with copper(II) molybdate, it assembles into a cyclic tetranuclear compound, [Cu₄(tppz)₄(H₂O)₄(MoO₄)₂]⁴⁺. rsc.org Furthermore, a semiflexible N,N'-bis((pyridin-2-yl)methyl)pyrazine-2,5-dicarboxamide ligand has been used to synthesize [2 × 2] grid complexes with both copper(II) and nickel(II). acs.org In the tetranuclear copper(II) grid, the four metal atoms are octahedrally coordinated and occupy the corners of the grid with Cu···Cu distances ranging from 7.01 to 7.39 Å. acs.org

| Complex Formula | Metal Ion | Ligand | Architecture | Reference |

| Mn₂L(H₂O)₆₄·2.5H₂O | Mn(II) | 2,3-bis(6′-methyl-2,2′-bipyridin-6-yl)pyrazine | Binuclear Baguette | nih.gov |

| Mn₄L₄₈·2.5(CH₃CN)·2CH₃OH | Mn(II) | 2,3-bis(6′-methyl-2,2′-bipyridin-6-yl)pyrazine | Tetranuclear [2x2] Grid | nih.gov |

| Cu₄(tppz)₄(H₂O)₄(MoO₄)₂₄·7H₂O | Cu(II) | 2,3,5,6-tetrakis(2-pyridyl)pyrazine | Cyclic Tetranuclear | rsc.org |

| {Cu₄(LH)₄₄}·5CH₃OH·4H₂O | Cu(II) | N,N'-bis((pyridin-2-yl)methyl)pyrazine-2,5-dicarboxamide | Tetranuclear [2x2] Grid | acs.org |

| {Ni₄(LH)₄₄} | Ni(II) | N,N'-bis((pyridin-2-yl)methyl)pyrazine-2,5-dicarboxamide | Tetranuclear [2x2] Grid | acs.org |

Ligand Design and Denticity in Metal Chelation

The design of ligands, including their denticity (the number of donor groups that bind to the central metal atom) and the nature of their donor atoms, is crucial in determining the structure and properties of the resulting metal complexes. For pyridine-pyrazine systems, modifications such as the inclusion of amide groups or other functional moieties can precisely control the chelation behavior and stereochemical outcome.

Pyridine-Pyrazine Amide Ligands and Stereochemical Requirements

Incorporating amide groups into pyridine-pyrazine scaffolds creates a versatile class of ligands that can bind metal ions efficiently. researchgate.net Pyrazine-based amide ligands can coordinate in different ways depending on the reaction conditions. e3s-conferences.org In their neutral form, they might act as monodentate donors through a pyrazyl nitrogen. e3s-conferences.org However, upon deprotonation of the amide proton, the ligand becomes anionic and can coordinate in a bidentate fashion through both the pyrazyl and the amidate nitrogen donors. researchgate.nete3s-conferences.org

This class of ligands has been designed to meet the specific stereochemical requirements of particular metal-binding sites. researchgate.net For instance, the ligand N-(2-picolyl)picolinamide, which is structurally similar to pyrazine-pyridine amides, coordinates to metal ions like Co³⁺ in a meridional fashion after deprotonation of the amide. psu.edu The pyrazine core in these ligands introduces rigidity and directs coordination to opposite sides of the ligand strand. psu.edu The synthesis of ligands like pyrazine-2-carboxylic acid (pyridine-2-ylmethyl)-amide and its complexes with cobalt demonstrates how the pyrazine unit can bridge between metal centers, leading to polynuclear structures. psu.eduresearchgate.net The coordination chemistry of copper with ligands such as N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide has been shown to produce a range of structures from binuclear and mononuclear species to 1-D coordination polymers, depending on the co-ligands used. researchgate.net

Proton-Responsive Pyrazole (B372694) Ligands for Metal-Ligand Cooperativity

Proton-responsive ligands are designed to participate actively in chemical transformations by working cooperatively with the metal center. researchgate.net Pyrazole-containing ligands are particularly effective in this role due to the acidic proton on the pyrazole ring. researchgate.netresearchgate.net Pincer-type ligands like 2,6-bis(pyrazol-3-yl)pyridines (3-bpp) feature two protic N-H groups that point towards the metal's remaining coordination site, enabling cooperative reactivity. researchgate.net

In the deprotonated state, the pyrazolate moiety can bridge multiple metal centers. rsc.org This proton-responsive behavior allows the ligand to act as more than just a scaffold, facilitating reactions such as bond activation. nih.gov For example, an iron complex with a pyridine(dipyrazole) ligand containing Lewis acidic borane (B79455) groups can cooperatively capture hydrazine (B178648) (N₂H₄) and cleave the N-N bond, a process where both the metal and the ligand play crucial roles. nih.gov A pyrazine-based pincer ligand has also been shown to engage in metal-ligand cooperation (MLC) to activate CO₂ and H₂. acs.org The design of novel ligands that combine the bridging capability of the this compound core with the proton-responsive functionality of pyrazole groups represents a promising strategy for developing advanced catalysts where metal-ligand cooperativity can be exploited for challenging chemical transformations.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are highly directional and are among the most crucial interactions for guiding the self-assembly of molecules into ordered solid-state structures. In derivatives and complexes of 2-(pyridin-3-yl)pyrazine, both strong and weak hydrogen bonds dictate the final supramolecular arrangement.

N-H...N and O-H...N Hydrogen Bonds

Nitrogen atoms within the pyridine (B92270) and pyrazine (B50134) rings are effective hydrogen bond acceptors. In crystal structures containing proton-donating groups like amines (N-H) or hydroxyls (O-H), these interactions are prevalent.

For instance, in the crystal structure of a zinc(II) complex incorporating a 2-(5-(pyridin-3-yl)-1,2,4-triazolido-3-yl)pyrazine ligand, coordinated water molecules act as hydrogen bond donors. Classical O—H⋯N hydrogen bonds are formed between the water ligands and nitrogen atoms of the triazole and pyrazine moieties of adjacent molecules. nih.gov These interactions are critical in linking the individual complex units into a three-dimensional supramolecular architecture. nih.goviucr.org Similarly, in a cadmium(II) analogue, intermolecular O—H···N hydrogen bonds connect the complex molecules into a two-dimensional network. iucr.org

In related systems, such as pyrazine-2,5-dicarboxamides substituted with pyridinylmethyl groups, N—H⋯N hydrogen bonds between the amide proton and a pyridine nitrogen atom link molecules into layers or corrugated sheets. researchgate.net The interplay of these hydrogen bonds demonstrates the capacity of the pyrazine-pyridine scaffold to form extensive, ordered networks.

Table 1: Examples of O-H...N and N-H...N Hydrogen Bonds in Pyridinyl-Pyrazine Systems

| Compound/Complex | Interaction Type | Role in Crystal Packing | Reference |

|---|---|---|---|

| Diaquabis[5-(pyrazin-2-yl-κN¹)-3-(pyridin-3-yl)-1,2,4-triazolido-κN¹]zinc(II) | O—H···N | Connects molecules into a 3D architecture | nih.gov |

| Diaquabis[5-(pyrazin-2-yl-κN¹)-3-(pyridin-3-yl)-1,2,4-triazolido-κN¹]cadmium(II) | O—H···N | Links complexes into a 2D network | iucr.org |

| N²,N⁵-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide | N—H⋯N | Forms corrugated sheets | researchgate.net |

C-H...O and C-H...N Hydrogen Bonds

While weaker than conventional hydrogen bonds, C-H...O and C-H...N interactions play a significant and often supplementary role in the stabilization of crystal lattices. The aromatic C-H groups of the pyridine and pyrazine rings can act as donors, interacting with oxygen or nitrogen acceptors from adjacent molecules or ligands.

Similarly, in a silver(I) complex with 5-(pyridin-2-yl)pyrazine-2-carbonitrile, C—H···N interactions involving the cyano group's nitrogen atom help to link the mononuclear units into an infinite chain. mpg.de

Table 2: Examples of C-H...O and C-H...N Hydrogen Bonds in Pyridinyl-Pyrazine Systems

| Compound/Complex | Interaction Type | Role in Crystal Packing | Reference |

|---|---|---|---|

| Diaquabis[5-(pyrazin-2-yl-κN¹)-3-(pyridin-3-yl)-1,2,4-triazolido-κN¹]zinc(II) | C—H···O | Contributes to the 3D supramolecular architecture | nih.gov |

| (Nitrato-κO)bis[5-(pyridin-2-yl)pyrazine-2-carbonitrile-κ²N⁴,N⁵]silver(I) | C—H···O(nitrate) & C—H···N(cyano) | Links mononuclear units into an infinite chain | mpg.de |

| N²,N⁵-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide | C—H···O | Links corrugated sheets into a 3D structure | researchgate.net |

Aromatic Stacking Interactions (π-π Interactions)

The electron-rich π-systems of the pyridine and pyrazine rings are prone to stacking interactions, which are vital for the stabilization of supramolecular assemblies. These interactions typically occur in an offset fashion to minimize electrostatic repulsion.

Offset π-π Interactions

In the solid state, molecules containing the this compound moiety frequently arrange to maximize favorable π-π stacking. Crystal structure analyses reveal that these interactions are predominantly of the offset or parallel-displaced type.

For example, in a silver(I) complex featuring 5-(pyridin-2-yl)pyrazine-2-carbonitrile ligands, intermolecular π–π stacking interactions are observed between adjacent pyridine and pyrazine rings, with centroid-to-centroid distances of 3.984(2) Å and 3.595(3) Å, respectively. mpg.de These interactions connect the molecular units along the a-axis, contributing to the formation of a three-dimensional framework. mpg.de The crystal structure of the zinc(II) complex with 2-(5-(pyridin-3-yl)-1,2,4-triazolido-3-yl)pyrazine also exhibits significant π–π stacking between the aromatic rings, with centroid–centroid distances of 3.623(2) Å between triazole and pyrazine rings and 3.852(2) Å between triazole and pyridine rings. nih.gov

In another example, N²,N⁵-bis(pyridin-4-ylmethyl)pyrazine-2,5-dicarboxamide, offset π–π interactions with an intercentroid distance of 3.739(1) Å are found between neighboring pyridine rings within hydrogen-bonded sheets. researchgate.net

Table 3: Examples of Offset π-π Stacking Interactions

| Compound/Complex | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |

|---|---|---|---|

| (Nitrato-κO)bis[5-(pyridin-2-yl)pyrazine-2-carbonitrile-κ²N⁴,N⁵]silver(I) | Pyridine-Pyridine | 3.984 (2) | mpg.de |

| Pyrazine-Pyrazine | 3.595 (3) | mpg.de | |

| Diaquabis[5-(pyrazin-2-yl-κN¹)-3-(pyridin-3-yl)-1,2,4-triazolido-κN¹]zinc(II) | Triazole-Pyrazine | 3.623 (2) | nih.gov |

| Triazole-Pyridine | 3.852 (2) | nih.gov |

C≡N...π Interactions

A specific and noteworthy type of non-covalent interaction is the C≡N...π interaction, where the electron-rich π-system of a pyridine or pyrazine ring interacts with the electrophilic region of a nitrile group. This interaction is a key feature in the crystal packing of pyridinyl-pyrazine compounds bearing cyano substituents.

A prime example is found in the crystal structure of bis[5-(pyridin-2-yl)pyrazine-2-carbonitrile-κ²N⁴,N⁵]silver(I) hexafluoridophosphate. Here, two mononuclear units are interconnected through C≡N(cyano)···π(pyridyl) interactions, with a nitrogen-to-centroid distance of 3.519(2) Å, to form a dimeric unit. researchgate.net This demonstrates the directional and structure-directing nature of this less common, yet significant, non-covalent bond.

Anion-π Interactions

The electron-deficient nature of the pyrazine ring, which can be further enhanced upon coordination to a metal center, makes it an ideal candidate for engaging in anion-π interactions. This non-covalent bond between an anion and the face of an electron-poor aromatic ring is a powerful tool in supramolecular design and anion recognition. nih.govresearchgate.net

Studies on coordination polymers have provided clear evidence of this phenomenon. In complexes with flexible pyrazine-containing ligands, anions such as perchlorate (B79767) (ClO₄⁻) and nitrate (B79036) (NO₃⁻) are often encapsulated within π-pockets formed by the ligands. nih.govacs.org These anions interact with the π-acidic centers of the pyrazine rings in various binding modes, including anion−π−anion and π−anion−π sandwich arrangements. nih.govacs.org It has been noted that in ligands with multiple aromatic rings, the more π-acidic ring is preferentially involved in the anion-π interaction. nih.govacs.org

In a 2D polynuclear copper(II) complex, perchlorate anions are hosted in cavities within the structure, where they engage in anion-π interactions with the coordinated pyrazine ligands. rsc.org The coordination to the Cu(II) center enhances the π-acidity of the pyrazine ring, facilitating this interaction. rsc.org

Design Principles for Three-Dimensional Supramolecular Structures

The creation of discrete two- and three-dimensional supramolecular structures from molecular components is not a random process; it is guided by a set of established design principles. These strategies leverage the geometric and chemical information encoded into the building blocks—typically metal ions and organic ligands like those derived from the this compound framework. The predictable and directional nature of metal-ligand coordination bonds is a critical feature in this bottom-up construction. nih.gov

Several key approaches guide the synthesis of these architectures:

Directional Bonding Approach : This is a widely used strategy that combines metal centers, which act as "acceptors" with defined coordination geometries, and organic ligands, which act as "donors". The final structure is determined by the angles between the donor sites on the ligand and the coordination preferences of the metal. For instance, combining a 90° ditopic ligand with a 180° linear component can produce a molecular square. nih.gov

Symmetry Interaction Approach : This principle is employed to construct high-symmetry clusters. It relies on matching the symmetry of the ligands with the symmetry of the metal ion's coordination sphere to yield aesthetically pleasing and functional polyhedral structures. nih.gov

Weak Link Approach : This strategy utilizes hemilabile ligands that can coordinate to a metal center in a chelating fashion, but with one metal-ligand bond being intentionally weaker than the other. This allows for controlled structural transformations and the formation of kinetically favored products, often driven by π-π interactions between ligand backbones. nih.gov

Paneling Approach : This method involves the use of large, rigid, and planar ligands that self-assemble to form the faces of a polyhedron, with metal ions or other linkers situated at the vertices. nih.gov

In the context of pyrazine-pyridine type ligands, these principles are readily applied. For example, ligands such as 2,3-bis(2-pyridyl)pyrazine (B1584635) and its derivatives can act as multidentate linkers. When reacted with transition metal ions, they can form predictable, discrete assemblies. The structure of the resulting supramolecular complex is heavily dependent on the ligand's conformation and the coordination geometry of the metal ion. rsc.org For example, a tetranuclear [2 × 2] grid-type complex was formed using a pyrazine-bis(bipyridine) ligand and Mn(II) ions, demonstrating a highly ordered assembly. rsc.org Similarly, the reaction of [cis-(PMe₃)₂Pt(OTf)₂] with pyrazine resulted in a triangular molecular structure, showcasing how the strain in the final assembly is accommodated by the coordination geometry around the platinum atoms. nih.gov

| Design Principle | Core Concept | Example Outcome with Pyrazine-Pyridine Type Ligands |

| Directional Bonding | Utilizes the specific angles of ligands and coordination geometry of metals. nih.gov | Formation of molecular squares, rectangles, or triangles. nih.gov |

| Symmetry Interaction | Matches ligand and metal symmetry to create highly symmetric clusters. nih.gov | Assembly of high-symmetry polyhedral architectures. nih.gov |

| Weak Link Approach | Employs hemilabile ligands with bonds of varying strength for controlled assembly. nih.gov | Kinetically controlled products driven by chelation and π-π interactions. nih.gov |

| Paneling Approach | Uses large, flat ligands as "panels" to form polyhedral faces. nih.gov | Construction of complex 3D cages. nih.gov |

This table summarizes key design principles for constructing supramolecular structures using ligands related to the this compound family.

Influence of Counter-Ions and Solvents on Supramolecular Assembly

While the primary structure of a supramolecular assembly is dictated by the geometry of its constituent ligands and metal centers, the final outcome is profoundly influenced by the surrounding chemical environment. Specifically, counter-ions and solvent molecules play a critical role in directing the assembly process through secondary, non-covalent interactions. rsc.orgresearchgate.net

Influence of Counter-Ions

Counter-anions can direct the course of a self-assembly reaction by participating in hydrogen bonding, by coordinating to the metal center, or by acting as a template around which the assembly forms. nih.govmdpi.com The size, shape, and coordinating ability of the anion can lead to dramatically different final structures, even when using the same metal and ligand. rsc.orgmdpi.com

A study involving a hybrid pyrazine-bipyridine ligand and manganese(II) demonstrated this effect clearly. The reaction yielded different supramolecular architectures depending on the manganese salt used:

With Mn(NO₃)₂, a binuclear baguette-type complex was formed. rsc.org

With Mn(ClO₄)₂, a tetranuclear [2 × 2] grid-type complex was the result. rsc.org

With MnCl₂ or MnBr₂, mononuclear complexes were isolated. rsc.org

This structural diversity arises from the different coordinating abilities of the nitrate, perchlorate, chloride, and bromide anions, which alters the final coordination environment of the Mn(II) ions. rsc.org Similarly, research on copper derivatives with 2,3-bis(2-pyridyl)pyrazine (bppz) showed that using non-coordinating anions like BF₄⁻ and PF₆⁻ resulted in dimeric complexes of the formula [{Cu(acac)}₂(μ-bppz)₂]X₂. researchgate.net

| Metal-Ligand System | Counter-Anion | Resulting Supramolecular Structure | Reference |

| Mn(II) + Pyrazine-bis(bipyridine) | NO₃⁻ | Binuclear baguette complex | rsc.org |

| Mn(II) + Pyrazine-bis(bipyridine) | ClO₄⁻ | Tetranuclear [2x2] grid complex | rsc.org |

| Mn(II) + Pyrazine-bis(bipyridine) | Cl⁻, Br⁻ | Mononuclear complex | rsc.org |

| Cu(II)-acac + bppz | BF₄⁻, PF₆⁻ | Dimeric complex | researchgate.net |

| Cu(II)-acac + bppz | BPh₄⁻ | Monomeric or Dimeric (solvent dependent) | researchgate.net |

This table illustrates the significant role of counter-anions in directing the final architecture of supramolecular assemblies containing pyrazine-pyridine ligands.

Influence of Solvents

The choice of solvent is equally critical, as solvent molecules can interact directly with the assembling components, particularly through hydrogen bonding. acs.orgacs.org These interactions can either promote or impede aggregation. acs.org

In a notable study on alkynylplatinum(II) 2,6-di(pyrid-2-yl)pyrazine complexes, researchers found that the solvent environment was key to a unique thermoresponsive behavior. acs.orgacs.org At room temperature in an acetonitrile-ethanol mixture, ethanol (B145695) molecules form hydrogen bonds with the nitrogen atoms of the pyrazine and pyridine rings. acs.org This solvation shell impedes the self-assembly of the complexes. acs.org However, upon heating, these hydrogen bonds are disrupted. This desolvation allows the complexes to aggregate more extensively through Pt···Pt and π–π stacking interactions, leading to a distinct color change. acs.orgacs.org

The influence of solvents was also observed in the copper-bppz system. When the non-coordinating BPh₄⁻ anion was used, the choice of solvent determined the final product. A methanol (B129727)/chloroform (B151607) mixture yielded a dimeric structure, whereas using methanol or ethanol without chloroform resulted in the isolation of monomeric species where a solvent molecule (methanol or ethanol) was directly coordinated to the copper atom. researchgate.net This highlights the solvent's ability to compete for coordination sites and thereby control the nuclearity of the final product. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has emerged as a powerful tool for predicting the properties of molecular systems with a favorable balance between accuracy and computational cost.

Geometric Optimization and Structural Elucidation

Computational chemists have utilized DFT methods to determine the most stable three-dimensional arrangement of atoms in 2-(Pyridin-3-yl)pyrazine. This process, known as geometric optimization, involves finding the minimum energy conformation of the molecule. For instance, methods like B3LYP with basis sets such as 6-311G(d,p) are employed to refine the molecular structure, including bond lengths and dihedral angles. researchgate.netnih.gov The optimized geometry is crucial for understanding the molecule's steric and electronic properties and serves as the foundation for further calculations. researchgate.netnih.gov Vibrational frequency analysis is often performed after optimization to confirm that the obtained structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. researchgate.net

The structural elucidation of related pyridine (B92270) and pyrazine (B50134) derivatives often involves a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, with computational modeling to provide a comprehensive understanding of their three-dimensional structures. unimelb.edu.au

Electronic Structure Analysis: HOMO-LUMO Gap Modifications

The electronic properties of this compound are central to its potential applications. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com

DFT calculations are used to determine the energies of the HOMO and LUMO. For example, in studies of related donor-acceptor molecules with a pyrido[2,3-b]pyrazine (B189457) backbone, the HOMO and LUMO energy levels were found to be comparable to those of reported ambipolar materials, with a low band gap. rsc.orgsemanticscholar.org The HOMO-LUMO gap can be tuned by modifying the molecular structure, which in turn influences the material's electronic and optical properties. rsc.orgsemanticscholar.org A smaller gap generally suggests higher chemical reactivity and lower kinetic stability. mdpi.com

Spectroscopic Property Prediction: UV-Vis and TD-DFT Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can forecast the maximum absorption wavelengths (λmax). researchgate.net These theoretical predictions can then be compared with experimental data to validate the computational methodology.

For instance, TD-DFT calculations have been successfully applied to various pyrazine derivatives to understand their absorption and emission properties, which are crucial for applications in organic light-emitting diodes (OLEDs). researchgate.net The choice of functional and basis set can influence the accuracy of the predicted spectra. nih.gov Studies have shown that for some systems, the B3LYP functional with the 6-31G(d) basis set can produce reliable λmax values. nih.gov

Influence of Basis Sets and Functionals

The accuracy of DFT calculations is significantly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net Different combinations are often tested to find a balance between computational cost and accuracy.

Commonly used functionals include B3LYP, PBE0, CAM-B3LYP, and M06-2X. researchgate.netresearchgate.netnih.gov Basis sets range from the Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) to correlation-consistent basis sets like cc-pVDZ. researchgate.netnih.govresearchgate.net For instance, the B3LYP functional is widely used for its ability to provide reliable geometries and energetic properties at a reasonable computational cost. researchgate.net The addition of diffuse functions (indicated by a "+") and polarization functions (e.g., d,p) to a basis set allows for greater flexibility in describing the electron distribution, which is particularly important for anions and systems with lone pairs. researchgate.net It has been noted that for some properties, such as HOMO and LUMO energies, the results can be less sensitive to the basis set size. mdpi.com However, for properties like hyperpolarizabilities, the choice of both functional and basis set is critical. researchgate.net

Quantum Chemical Analyses

Beyond DFT, other quantum chemical methods provide deeper insights into the electronic structure and bonding of this compound.

Natural Bond Orbital (NBO) Analysis: Charge Distribution and Hyperconjugative Energies

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding, charge transfer, and conjugative interactions within a molecular system. nih.gov It provides a localized picture of the electron density and allows for the calculation of atomic partial charges. researchgate.net

NBO analysis can reveal the charge distribution across the this compound molecule, identifying electron-rich and electron-deficient regions. mdpi.com Furthermore, it quantifies the stabilization energies (E(2)) associated with hyperconjugative interactions, which arise from the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. nih.govnih.gov These interactions play a crucial role in determining the molecule's stability and reactivity. nih.govdergipark.org.tr For example, in a study of a pyrazine cadmium(II) porphyrin compound, NBO analysis identified significant ligand-to-metal charge transfer interactions. mdpi.com

Atoms in Molecules (AIM) Theory for Interaction Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a powerful framework for defining chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). ias.ac.in This theory has been applied to understand the nature of atomic interactions in various molecular systems, including those containing pyridine and pyrazine rings. ias.ac.inresearchgate.net The core of AIM analysis is the identification of critical points in the electron density field. The presence of a bond critical point (BCP) and an associated bond path between two atomic nuclei is a necessary and sufficient condition for the existence of a chemical bond between them. ias.ac.in

The properties at the BCP, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the interaction. researchgate.netnih.gov A positive Laplacian value (∇²ρ > 0) indicates a depletion of charge along the bond path, which is characteristic of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces. Conversely, a negative Laplacian (∇²ρ < 0) signifies a concentration of charge and is typical of shared interactions, such as covalent bonds. nih.gov

In studies of complexes involving pyridine and pyrazine, AIM analysis has been crucial for confirming and characterizing non-covalent interactions. For instance, AIM calculations on a pyrazine-KH complex identified a BCP between a hydrogen atom from the aromatic C-H group and the hydridic hydrogen of KH, confirming a dihydrogen bond. researchgate.net The electron density at this BCP was found to be 0.013 atomic units (a.u.). researchgate.net Such analyses allow for a precise and quantitative description of the bonding within a molecule or crystal, moving beyond classical structural representations. ias.ac.in

Intermolecular Interaction Studies

A dihydrogen bond is a specific type of hydrogen bond where an attraction exists between a protonic hydrogen atom (Hδ+) and a hydridic hydrogen atom (Hδ-). smu.edu Theoretical studies using Density Functional Theory (DFT) have explored the formation of such bonds between the aromatic C-H hydrogens of pyridine and pyrazine and alkali hydrides. researchgate.netresearchgate.net

These computational investigations revealed that while interactions occur with LiH and NaH, dihydrogen bonds are specifically formed when potassium hydride (KH) interacts with either pyridine or pyrazine. researchgate.net The criterion for a dihydrogen bond is generally an H···H distance of less than 2.4 Å. researchgate.net The calculations showed that the H···H distance in the pyrazine-KH complex is 2.17 Å, which is shorter and therefore stronger than the 2.27 Å distance observed in the pyridine-KH complex. researchgate.net The existence of these bonds was further confirmed by Atoms in Molecules (AIM) analysis, which located a bond critical point between the two interacting hydrogen atoms. researchgate.net

| Complex | H···H Interaction Distance (Å) | Electron Density at BCP (ρ, a.u.) | Interaction Type |

|---|---|---|---|

| Pyridine-KH | 2.27 | 0.011 | Dihydrogen Bond |

| Pyrazine-KH | 2.17 | 0.013 | Dihydrogen Bond |

Molecular Modeling and Docking

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. This approach is instrumental in drug discovery for optimizing lead compounds and designing new molecules with enhanced potency. nih.govnih.gov

In the context of this compound and its derivatives, QSAR has been applied to rationalize observed structure-activity relationships. nih.gov A notable study focused on a series of pyrazine-pyridine biheteroaryls designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy. Molecular modeling and QSAR analysis were performed to understand how different substituents on the pyrazine-pyridine scaffold influenced their inhibitory potency. nih.gov This analysis helped to explain why certain derivatives, such as those with specific substitutions enhancing kinase selectivity, exhibited higher efficacy. nih.gov

Similar QSAR studies on related pyridine-containing structures, like 3-(pyridin-2-yl)benzenesulfonamide derivatives, have utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These 3D-QSAR models provide contour maps that visualize the impact of steric, electrostatic, hydrophobic, and hydrogen-bonding fields on biological activity, thereby guiding the structural optimization of new compounds. nih.gov

| Compound Class | Biological Target | Purpose of QSAR | Key Findings |

|---|---|---|---|

| Pyrazine-pyridine biheteroaryls | VEGFR-2 | To rationalize the observed structure-activity relationship. | The analysis helped to explain the cellular potency and kinase selectivity of the designed inhibitors. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govresearchgate.net This method is widely used to predict the binding mode and affinity of small molecules like this compound derivatives to their biological targets.

Studies on structurally related compounds have demonstrated the utility of this approach. For example, a common binding model was developed for 2-pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one derivatives targeting human neutrophil elastase, an enzyme implicated in inflammatory diseases. nih.govresearchgate.net Using flexible molecular docking programs, researchers predicted how these inhibitors fit into the enzyme's binding site, identifying key interactions. nih.govresearchgate.net Other research has used docking to investigate the binding of pyrazine-containing ligands to targets such as beta-lactam proteins and DNA. mdpi.comresearchgate.net In the case of DNA binding, docking simulations suggested that the interaction was characterized by non-specific π–π stacking between the pyrazine ring and deoxyribose rings. mdpi.com These predictive models are crucial for understanding the mechanism of action and for the rational design of new, more effective inhibitors. nih.gov

| Derivative Class | Biological Target | Predicted Binding Mode | Key Predicted Interactions |

|---|---|---|---|

| 2-pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one | Human Neutrophil Elastase | Inhibition of binding site | Not specified |

| 2-chloro-3-hydrazinopyrazine | DNA | Groove binding | Non-specific π–π interactions with deoxyribose rings |

Biological Activities and Medicinal Chemistry Research

Anti-Angiogenic and Antitumor Activities

The development of novel agents that can inhibit tumor growth and blood vessel formation is a central focus of cancer research. Pyrazine (B50134) derivatives have been investigated for these properties, often by targeting key signaling pathways involved in cancer progression.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical component in the process of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. semanticscholar.org The inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. mdpi.com Small-molecule inhibitors that target the ATP-binding site of this receptor are a major area of research. mdpi.com

Derivatives incorporating the pyrazine scaffold have been designed and synthesized as potential VEGFR-2 inhibitors. For instance, a series of novel frontiersin.orgrsc.orgtandfonline.comtriazolo[4,3-a]pyrazine derivatives were developed as dual inhibitors of c-Met and VEGFR-2. frontiersin.org Molecular modeling and biological assays confirmed that these compounds could effectively bind to and inhibit the activity of VEGFR-2. frontiersin.org One of the optimized compounds, 17l, demonstrated significant inhibitory activity against VEGFR-2, positioning it as a promising dual c-Met/VEGFR-2 inhibitor. frontiersin.org Research has also focused on pyridine-derived compounds as potent VEGFR-2 inhibitors, with some showing activity comparable to the established drug sorafenib. nih.gov

Table 1: VEGFR-2 Inhibitory Activity of Selected Pyridine (B92270)/Pyrazine Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 10 (Pyridine-derived) | VEGFR-2 | 0.12 | nih.gov |

| Compound 8 (Pyridine-derived) | VEGFR-2 | 0.13 | nih.gov |

| Compound 9 (Pyridine-derived) | VEGFR-2 | 0.13 | nih.gov |

| Sorafenib (Reference Drug) | VEGFR-2 | 0.10 | nih.gov |

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. tandfonline.comresearchgate.net Consequently, kinase inhibitors are a major class of therapeutic agents. The pyrazine ring is a key structural motif found in numerous small-molecule kinase inhibitors that have advanced into clinical trials. tandfonline.comnih.gov These inhibitors typically function by competing with ATP for its binding site on the kinase. nih.gov

Several FDA-approved drugs containing a pyrazine-based structure target various kinases. nih.gov For example, Gilteritinib is a pyrazine-2-carboxamide derivative that acts as a dual FLT3/AXL inhibitor. nih.gov The structural features of the pyrazine ring allow for interactions within the ATP-binding pocket of these enzymes. nih.gov While research on 2-(Pyridin-3-yl)pyrazine itself is specific, the broader class of pyrazolopyridine and pyridin-3-yl pyrimidine (B1678525) derivatives has been successfully employed to create potent and selective kinase inhibitors for cancer therapy, targeting enzymes like Bcr-Abl. rsc.orgnih.gov

The inhibition of key enzymes like VEGFR-2 by pyrazine derivatives directly translates to antiproliferative effects on cancer cells. Studies on frontiersin.orgrsc.orgtandfonline.comtriazolo[4,3-a]pyrazine derivatives showed that they could inhibit the proliferation of various tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer). frontiersin.org The compound 17l from this series was evaluated across these cell lines, demonstrating a concentration-dependent inhibitory effect. frontiersin.org

Another pyrazine-containing small molecule, Pyrazinib (P3), was shown to enhance the sensitivity of oesophageal adenocarcinoma cells to radiation. nih.gov This compound reduced the survival of both radiation-sensitive (OE33P) and radiation-resistant (OE33R) cancer cells following irradiation. nih.gov Furthermore, pyridine-derived compounds designed as VEGFR-2 inhibitors also exhibited potent cytotoxic activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. nih.gov

Table 2: Anti-proliferative Activity of Selected Pyridine/Pyrazine Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 10 (Pyridine-derived) | HepG2 | 4.25 | nih.gov |

| Compound 10 (Pyridine-derived) | MCF-7 | 6.08 | nih.gov |

| Compound 9 (Pyridine-derived) | HepG2 | 4.68 | nih.gov |

| Compound 9 (Pyridine-derived) | MCF-7 | 11.06 | nih.gov |

| Compound 8 (Pyridine-derived) | HepG2 | 4.34 | nih.gov |

The strategy of creating hybrid molecules by combining the pyrazine scaffold with natural products like resveratrol (B1683913) and cinnamic acid has been explored to develop new anticancer agents. nih.gov Cinnamic acid and its derivatives have long been recognized for their antitumor potential. nih.govresearchgate.net

Researchers have synthesized cinnamic acid-pyrazine derivatives to enhance the bioactivity of the parent compounds. nih.gov For instance, certain ligustrazine-cinnamic acid derivatives were designed and evaluated for their biological effects. nih.gov Similarly, pyrazole (B372694) derivatives incorporating a cinnamic acid moiety have been synthesized and shown to inhibit EGFR and HER-2, two important targets in cancer therapy, and to possess potent antiproliferative activity against MCF-7 and B16-F10 (melanoma) cell lines. rsc.org Pyrazine-based resveratrol derivatives have also been designed, showing protective effects on human umbilical cord vascular endothelial cells (HUVECs) damaged by oxidative stress. nih.gov

Anti-Infective Properties

Beyond cancer, the pyrazine ring is a well-known pharmacophore in the field of anti-infective agents, most notably in the treatment of tuberculosis.

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. rsc.org Pyrazinamide is a crucial first-line drug used in TB therapy, highlighting the importance of the pyrazine scaffold in this area. rsc.org

Building on this, numerous pyrazine derivatives have been synthesized and evaluated for their antitubercular activity. researchgate.net A series of N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which closely relate to the this compound structure, were designed and tested against Mycobacterium tuberculosis H37Ra. rsc.org Several compounds in this series displayed significant activity, with IC50 values in the low micromolar range. rsc.org Another study focused on hybrid compounds combining pyrazine and 1,2,4-triazole (B32235) scaffolds, which also yielded derivatives with noteworthy activity against the H37Rv strain of M. tuberculosis. rsc.org These findings underscore the potential for developing new antitubercular drugs based on the this compound core structure. rsc.orgrsc.org

Table 3: Antitubercular Activity of Selected Pyrazine Derivatives against M. tuberculosis

| Compound Series | Strain | Activity Measure | Value Range (µM) | Reference |

|---|---|---|---|---|

| Pyrazine-benzamide derivatives (Series I & II) | H37Ra | IC50 | 1.35 - 2.18 | rsc.org |

| Pyrazine-benzamide derivatives (Series I & II) | H37Ra | IC90 | 3.73 - 4.00 | rsc.org |

Antitubercular Activity against Mycobacterium tuberculosis

Minimum Inhibitory Concentration (MIC) and Inhibitory Concentration (IC50/IC90) Determinations

The antimicrobial efficacy of newly synthesized compounds is quantified using standard laboratory metrics. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. mdpi.complos.org The half-maximal inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) are related measures that represent the concentration of a drug required to inhibit a biological process or organism's growth by 50% and 90%, respectively. plos.orgmdpi.com

In the evaluation of novel triazolo[4,3-a]pyrazine derivatives, MIC values were determined against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, a study testing a series of these compounds against Staphylococcus aureus and Escherichia coli found that several derivatives exhibited moderate to good antibacterial activity. mdpi.com One particular compound, designated 2e in the study, showed superior activity with MIC values comparable to the first-line antibiotic ampicillin. mdpi.com Similarly, evaluations of 3-benzylaminopyrazine-2-carboxamides, derived from 3-chloropyrazine-2-carboxamide, determined their MIC values against Mycobacterium tuberculosis H37Rv, with some analogs showing activity equivalent to or better than the parent drug, pyrazinamide. mdpi.com

| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |

|---|---|---|

| 2a | 128 | 64 |

| 2b | 64 | 32 |

| 2c | 64 | 32 |

| 2d | 64 | 32 |

| 2e | 32 | 16 |

| Ampicillin (Control) | 32 | 8 |

Antileishmanial Activity and Mechanisms

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. nih.gov The search for new, effective, and less toxic treatments is a global health priority, leading researchers to investigate novel chemical scaffolds. nih.gov Among the compounds being explored are derivatives containing linked pyrazyl and pyridyl rings, which have demonstrated significant antileishmanial properties. nih.gov Research into the biological action of these compounds has focused on their activity against different forms of the parasite, including the extracellular promastigote and the intracellular amastigote stages, which are responsible for infection in the vertebrate host. nih.govnih.gov

Reactive Oxygen Species (ROS) Accumulation

One of the primary mechanisms by which host immune cells, such as macrophages, attempt to eliminate Leishmania is through the generation of an oxidative burst, producing reactive oxygen species (ROS). mdpi.comnih.gov ROS, including superoxide (B77818) anions and hydrogen peroxide, can induce significant damage to the parasite's cellular components, leading to its death. mdpi.com Consequently, compounds that can induce or amplify ROS accumulation within the parasite are considered promising antileishmanial candidates. Preliminary studies on the mode of action for a series of 2-pyrazyl and 2-pyridylhydrazone derivatives suggest that their pharmacological effect on Leishmania amazonensis promastigotes is linked to the accumulation of ROS. nih.gov This mechanism disrupts the parasite's ability to counteract oxidative stress, a key factor for its survival within the host. researchgate.netscilit.com

Mitochondrial Dysfunction in Parasites